N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with an ethylthio group at position 6 and an isopropylamino group at position 4. A thiophene-2-carboxamide moiety is linked via an ethyl chain to the pyrazolo-pyrimidine nitrogen. The isopropylamino group could influence hydrogen bonding and solubility .
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS2/c1-4-25-17-21-14(20-11(2)3)12-10-19-23(15(12)22-17)8-7-18-16(24)13-6-5-9-26-13/h5-6,9-11H,4,7-8H2,1-3H3,(H,18,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPGYGGRYKMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CS3)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: : The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by cyclization reactions of appropriate precursors under controlled conditions.
Reaction Conditions: : The cyclization is often carried out in the presence of catalysts or under thermal conditions, followed by the attachment of thiophene and carboxamide groups via condensation or coupling reactions.
Industrial Production Methods
Large-scale production requires optimization of each step to maximize yield and purity, often involving automated systems and high-throughput screening of reaction conditions. Solvents, temperatures, and pressures are finely tuned to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethylthio and isopropylamino groups can undergo oxidation to form sulfoxides or amine oxides.
Reduction: : The thiophene and pyrazolo[3,4-d]pyrimidine moieties can be reduced under catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring, altering the substitution pattern.
Common Reagents and Conditions
Oxidizing Agents: : For example, m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas (H2) is often used for reductions.
Substituents: : Common nucleophiles or electrophiles such as halides, acids, or bases are used for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulphones, or amine oxides depending on the extent of oxidation.
Reduction Products: : Hydrogenated thiophenes or reduced pyrimidines.
Substitution Products: : Varied thiophene derivatives based on the substituents used.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules, often for developing pharmaceuticals or agrochemicals.
Biology: : Investigated for its interaction with enzymes or receptors, potentially modulating biological pathways.
Medicine: : Explored for its therapeutic potential in treating diseases by targeting specific molecular mechanisms.
Industry: : May be used in materials science, for example, in the development of novel polymers or coatings.
Mechanism of Action
Mechanism: : The compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : The specific targets and pathways depend on the application, but could include inhibition of enzymes, modulation of receptor activity, or altering cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Activity: The main compound’s ethylthio and thiophene groups likely confer superior target binding (e.g., kinase inhibition) compared to the methylthio and furan analogues . Chromenone derivatives () may exhibit enhanced potency but face solubility challenges .
- Metabolism : Ethylthio’s longer chain could slow oxidative metabolism compared to methylthio, extending half-life .
- Synthesis : Suzuki coupling (used in ) is a common method for pyrazolo-pyrimidine derivatives, suggesting scalability for the main compound .
Biological Activity
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
The compound's molecular formula is , with a molecular weight of 402.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is linked to an ethylthio group and a thiophene-2-carboxamide moiety. This unique structural combination is hypothesized to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of thiophene and pyrazolo compounds exhibit notable antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound show significant inhibition against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungal strains : Candida albicans, Aspergillus niger
Inhibition zones and minimum inhibitory concentrations (MIC) were measured, with results indicating that the compound exhibits potent antimicrobial activity across these microbial species .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) have shown promising results. The cytotoxicity was assessed using the MTT assay, revealing that the compound effectively induces cell death in these cancer cells while exhibiting low toxicity to normal cells .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in target microorganisms and cancer cells. Molecular docking studies suggest that the compound interacts with specific biological targets, potentially inhibiting key enzymes or pathways essential for microbial survival and cancer cell proliferation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted. The following table summarizes key differences in activity:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine + thiophene | High | Moderate |
| N-(2-(4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide | Pyrazolo derivative | Moderate | High |
| N-(2-(6-methylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-chlorobenzamide | Pyrazolo derivative | Low | High |
This table illustrates that while this compound exhibits high antimicrobial activity, its anticancer effects are moderate compared to some analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
